molecular formula C10H15N3 B1603543 N-(piperidin-4-yl)pyridin-2-amine CAS No. 55692-31-4

N-(piperidin-4-yl)pyridin-2-amine

Cat. No. B1603543
CAS RN: 55692-31-4
M. Wt: 177.25 g/mol
InChI Key: SBSLCPHONZWKIE-UHFFFAOYSA-N
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Description

“N-(piperidin-4-yl)pyridin-2-amine” is a chemical compound with the molecular formula C10H15N3 . It has a molecular weight of 177.25 g/mol . The compound is also known by other names such as “55692-31-4”, “N-piperidin-4-ylpyridin-2-amine”, and "PIPERIDIN-4-YL-PYRIDIN-2-YL-AMINE" .


Synthesis Analysis

The synthesis of “N-(piperidin-4-yl)pyridin-2-amine” and its derivatives has been a topic of interest in recent research . For instance, a series of novel N-(pyridin-3-yl)pyrimidin-4-amine derivatives were designed and synthesized as potent CDK2 inhibitors . Another study reported the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 .


Molecular Structure Analysis

The molecular structure of “N-(piperidin-4-yl)pyridin-2-amine” includes a six-membered piperidine ring attached to a pyridine ring via a nitrogen atom . The InChI representation of the molecule is InChI=1S/C10H15N3/c1-2-6-12-10(3-1)13-9-4-7-11-8-5-9/h1-3,6,9,11H,4-5,7-8H2,(H,12,13) .


Physical And Chemical Properties Analysis

“N-(piperidin-4-yl)pyridin-2-amine” has several computed properties. It has a XLogP3-AA value of 1.3, indicating its lipophilicity . It has two hydrogen bond donors and three hydrogen bond acceptors . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are both 177.126597491 g/mol . The topological polar surface area is 37 Ų .

Scientific Research Applications

Basicity and Reactivity

  • The basicity of heterocyclic amines, including compounds related to N-(piperidin-4-yl)pyridin-2-amine, is influenced by the lone pair on nitrogen. Piperidine, a related compound, has a basicity constant similar to strong aliphatic amines. In contrast, pyridine, which has a related structure, shows a lower basicity, more akin to aromatic amines. This difference in basicity affects the reactivity of these compounds in various chemical reactions, such as electrophilic and nucleophilic substitutions (Ginsburg, 1967).

Photocatalytic Degradation

  • In studies of photocatalytic oxidation, compounds like piperidine and pyridine have been analyzed for their degradation under UV light. This research is crucial in understanding the environmental fate and treatment of nitrogen-containing pollutants (Low, McEvoy, & Matthews, 1991).

Synthesis of Chiral Derivatives

  • N-(4-(piperidin-1-yl)pyridin-2-yl)amide derivatives, including chiral N-(piperidin-4-yl)pyridin-2-amine, have been synthesized as potential stereoselective catalysts. These compounds have shown promise in the synthesis of L-proline and bi-naphthol derivatives, indicating their application in stereoselective catalysis (Tian et al., 2012).

N-Oxidation Studies

  • The N-oxidation of piperidine, a process relevant to pharmacologically active biogenic amines, has been studied in vitro. Understanding the metabolism of such compounds is critical for their application in drug development and pharmacology (Wang, Gorrod, & Beckett, 2016).

Aromatization and Functionalization

  • The aromatization of cyclic amines, such as piperidine, to form pyridine derivatives is an area of interest in organic chemistry. Insights into this process can aid in the development of novel methods for amine C-H functionalization (Ma, Paul, Breugst, & Seidel, 2016).

Formation of Privileged Substructures

  • 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one, a privileged substructure in many receptor antagonists, has been synthesized. Such substructures are important in the development of pharmaceuticals (Leahy et al., 2012).

DNA Strand Breakage Mechanism

  • Piperidine's role in DNA strand breakage, particularly at sites of N7-alkylguanines, has been elucidated. This understanding is crucial for DNA sequencing and studying DNA damage mechanisms (Mattes, Hartley, & Kohn, 1986).

Synthesis of Substituted Piperidines

  • Piperidines, synthesized from serine and terminal acetylenes, are important intermediates for creating a wide range of amines. This synthesis method is vital in the development of pharmaceuticals and complex organic molecules (Acharya & Clive, 2010).

Interaction in Maillard Reactions

  • The reactivity of piperidine in Maillard reactions, particularly with formaldehyde and glucose, has been investigated. Understanding these reactions is important for food chemistry and the formation of reaction products in cooked foods (Nikolov & Yaylayan, 2010).

Optical Properties of Heterocyclic Systems

  • Studies on the optical properties of heterocyclic systems with amino groups, including piperidine, have revealed insights into the impact of amine donors on thermal, redox, and emission properties. This is significant for the development of optoelectronic materials (Palion-Gazda et al., 2019).

Tautomerism and Divalent Character

  • The existence of dynamic tautomerism and divalent N(I) character in N-(pyridin-2-yl)thiazol-2-amine, related to N-(piperidin-4-yl)pyridin-2-amine, has been analyzed, providing valuable information for designing therapeutically important compounds (Bhatia, Malkhede, & Bharatam, 2013).

Hydrodenitrogenation Kinetics

  • Research on the hydrodenitrogenation kinetics of pyridine over catalysts provides insights into the chemical transformation processes, which are important in petrochemical and environmental applications (Raghuveer, Thybaut, & Marin, 2016).

properties

IUPAC Name

N-piperidin-4-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-2-6-12-10(3-1)13-9-4-7-11-8-5-9/h1-3,6,9,11H,4-5,7-8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSLCPHONZWKIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619984
Record name N-(Piperidin-4-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(piperidin-4-yl)pyridin-2-amine

CAS RN

55692-31-4
Record name N-(Piperidin-4-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 90 parts of ethyl 4-(2-pyridinylamino)-1-piperidinecarboxylate, 90 parts of potassium hydroxide and 720 parts of 2-propanol is stirred and refluxed for 2 days. The reaction mixture is evaporated. 1000 Parts of water are added to the residue and the product is extracted with dichloromethane. The extract is dried, filtered and evaporated. The residue is crystallized from 2,2'-oxybispropane, yielding 13 parts of N-(4-piperidinyl)-2-pyridinamine.
[Compound]
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ethyl 4-(2-pyridinylamino)-1-piperidinecarboxylate
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Synthesis routes and methods II

Procedure details

6 g of ethyl 4-(pyridin-2-ylamino)piperidine-1-carboxylate (23a) were refluxed in 30 ml of 47% HBr for 6 h. Evaporation of the mixture, trituration of the resulting crude product with ethyl acetate/CH3OH (9:1) and renewed drying afforded 7.1 g of white solid; ESI-MS [M+H+]=178.15.
Name
ethyl 4-(pyridin-2-ylamino)piperidine-1-carboxylate
Quantity
6 g
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reactant
Reaction Step One
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Quantity
30 mL
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
X Chen, Y Li, S Ding, J Balzarini… - …, 2013 - Wiley Online Library
In our continued efforts to discover more active and less toxic HIV‐1 non‐nucleoside reverse transcriptase inhibitors, we recently designed a novel series of piperidine‐linked pyridine …
T Hamajima, F Takahashi, K Kato, Y Sugano… - Bioorganic & Medicinal …, 2019 - Elsevier
Chemical optimization of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (THPP) scaffold was conducted with a focus on cellular potency while maintaining high selectivity against PI3K …
Number of citations: 1 www.sciencedirect.com

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